molecular formula C4H4Cl3NO B14702445 N-[(1E)-2,2,2-Trichloroethylidene]acetamide CAS No. 26404-44-4

N-[(1E)-2,2,2-Trichloroethylidene]acetamide

Cat. No.: B14702445
CAS No.: 26404-44-4
M. Wt: 188.44 g/mol
InChI Key: LFCXWERAKAEXPG-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloroethylidene)acetamide is a chemical compound with the molecular formula C4H4Cl3NO It is known for its unique structure, which includes a trichloroethylidene group attached to an acetamide moiety

Properties

CAS No.

26404-44-4

Molecular Formula

C4H4Cl3NO

Molecular Weight

188.44 g/mol

IUPAC Name

N-(2,2,2-trichloroethylidene)acetamide

InChI

InChI=1S/C4H4Cl3NO/c1-3(9)8-2-4(5,6)7/h2H,1H3

InChI Key

LFCXWERAKAEXPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=CC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-Trichloroethylidene)acetamide can be synthesized through several methods. One common approach involves the reaction of trichloroacetaldehyde with acetamide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction proceeds as follows:

CCl3CHO+CH3CONH2CCl3CH=NC(O)CH3+H2O\text{CCl}_3\text{CHO} + \text{CH}_3\text{CONH}_2 \rightarrow \text{CCl}_3\text{CH=NC(O)CH}_3 + \text{H}_2\text{O} CCl3​CHO+CH3​CONH2​→CCl3​CH=NC(O)CH3​+H2​O

Industrial Production Methods

In industrial settings, the production of N-(2,2,2-Trichloroethylidene)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloroethylidene)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated forms.

    Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.

Scientific Research Applications

N-(2,2,2-Trichloroethylidene)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethylidene)acetamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloroethylidene)benzamide
  • N-(2,2,2-Trichloroethylidene)propionamide
  • N-(2,2,2-Trichloroethylidene)butyramide

Uniqueness

N-(2,2,2-Trichloroethylidene)acetamide is unique due to its specific combination of the trichloroethylidene group with an acetamide moiety. This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

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